molecular formula C18H13ClF4N4S B4555594 N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4555594
M. Wt: 428.8 g/mol
InChI Key: MLQCOKWRKGPWQA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C18H13ClF4N4S and its molecular weight is 428.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0485579 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiourea Derivatives : A study by Yusof et al. (2010) focuses on synthesizing and characterizing thiourea derivatives, including N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea and its isomers. These compounds were characterized using spectroscopic techniques like IR, 1H and 13C NMR, and X-ray diffraction methods (Yusof, Jusoh, Khairul, & Yamin, 2010).
  • Characterization of Novel Thiourea Derivatives : Qiao et al. (2017) synthesized a series of thiourea compounds and performed a detailed structural characterization using various techniques like FT-IR, Raman, NMR, and X-ray diffraction. This provides insights into the structural properties of these compounds (Qiao, Zhang, Hu, Guo, Cao, Ding, Guo, Fan, Song, & Huang, 2017).

Biological Activities

  • Anticancer Activities : Nițulescu et al. (2015) studied the apoptotic effects of new pyrazole thiourea chimeric derivatives on human cancer cells. One of the compounds exhibited a significant apoptosis-inducing effect and influenced the expression of tumor necrosis factor receptors and caspase levels (Nițulescu, Draghici, Olaru, Matei, Ioana, Dragu, & Bleotu, 2015).
  • Antifungal and Anti-TMV Activities : Wu et al. (2012) synthesized pyrazole acyl thiourea derivatives and evaluated their antifungal activities against various strains. Some synthesized compounds showed good antifungal activities and anti-TMV (Tobacco Mosaic Virus) activity (Wu, Shi, Chen, He, Jin, & Hu, 2012).

Antioxidant and Antitumor Potential

  • Novel Thiourea Derivatives with Antioxidant and Antitumor Activities : Research by Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative and its complexes. These compounds were characterized and investigated for their thermal, electrochemical behavior, antioxidant, and anticancer activities (Yeşilkaynak, Muslu, Özpınar, Emen, Demirdöğen, & Külcü, 2017).
  • Synthesis and Antitumor Evaluation of Azo Dyes : A study by Gouda et al. (2016) focused on synthesizing thiophene incorporating pyrazolone moieties with antitumor activity. The dyes exhibited good activity against various cancer cell lines (Gouda, Eldien, Girges, & Berghot, 2016).

Applications in Organic Synthesis

  • One-Pot Synthesis of Thiourea Derivatives : A study by Zhang et al. (2011) presented a one-pot synthesis of nine novel thiourea derivatives containing pyrazole rings. The synthesis process and crystal structure of these compounds were thoroughly investigated (Zhang, He, Xu, & Zhong, 2011).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N4S/c1-9-11(19)3-2-4-14(9)24-18(28)25-15-5-6-27(26-15)8-10-16(22)12(20)7-13(21)17(10)23/h2-7H,8H2,1H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQCOKWRKGPWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=NN(C=C2)CC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-N'-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.